Z-FA-Fmk

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

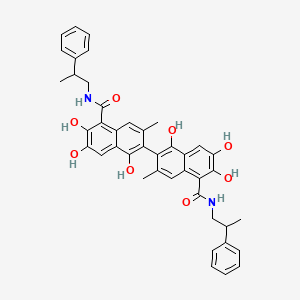

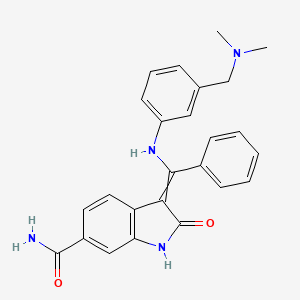

Z-FA-Fmk is a useful research compound. Its molecular formula is C21H23FN2O4 and its molecular weight is 386.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Z-FA-Fmk has been identified as an immunosuppressive agent that represses human T cell proliferation induced by mitogens and IL-2 in vitro. It suppresses the secretion of IL-2 and IFN-γ, blocks NF-κB activation, and inhibits T cell blast formation. In vivo, it increased pneumococcal growth in a mouse model of intranasal pneumococcal infection, indicating its potential for studying immune responses and infectious diseases (Lawrence et al., 2006).

This compound has been shown to inhibit the growth of the intracellular parasite Toxoplasma gondii and induce the formation of cysts, suggesting its potential in studying parasite biology and possibly in therapeutic applications (Yeo, 2020).

Its ability to inhibit viral replication has been explored, with evidence showing it significantly attenuates the replication of certain aquatic fish viruses. This suggests potential applications in virology and aquatic animal health (Roscow et al., 2018).

This compound has been identified as a potent inhibitor of reovirus replication, potentially useful in studying reovirus pathogenesis and in developing antiviral strategies (Kim et al., 2010).

In a study on mouse models, systemic injection of a tripeptide, including this compound, inhibited the intracellular activation of CPP32-like proteases and protected mice against Fas-mediated liver destruction (Rodriguez et al., 1996).

This compound has been used to increase functional SMN in spinal muscular atrophy (SMA) research, suggesting its potential application in therapeutic strategies for SMA (Wang et al., 2019).

It has been shown to inhibit effector caspases, suggesting its utility in apoptosis research and possibly in cancer therapy (López-Hernández et al., 2003).

This compound activates duodenal epithelial cell proliferation through oxidative stress, NF-κB, and IL-1β in mice, indicating its potential in gastrointestinal research and therapy (Gezginci-Oktayoglu et al., 2010).

Its role in preventing granulosa cell apoptosis and follicular death after ovarian tissue transplantation has been explored, suggesting its potential in fertility preservation (Fransolet et al., 2018).

This compound was also studied for its ability to suppress human T cell proliferation due to oxidative stress, indicating its significance in immunological research (Rajah & Chow, 2015).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Z-FA-Fmk involves the reaction of Z-Phe-Ala-fluoromethylketone (Z-FA-FMK) with a carboxylic acid.", "Starting Materials": [ "Z-Phe-Ala-fluoromethylketone (Z-FA-FMK)", "Carboxylic acid" ], "Reaction": [ "Dissolve Z-FA-FMK and carboxylic acid in a suitable solvent.", "Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to the reaction mixture.", "Stir the reaction mixture at room temperature for several hours.", "Filter the reaction mixture to remove any precipitate.", "Purify the product by column chromatography or recrystallization." ] } | |

| 145428-08-6 | |

Fórmula molecular |

C21H23FN2O4 |

Peso molecular |

386.4 g/mol |

Nombre IUPAC |

benzyl N-[(2S)-1-[[(2R)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15-,18+/m1/s1 |

Clave InChI |

ASXVEBPEZMSPHB-QAPCUYQASA-N |

SMILES isomérico |

C[C@H](C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

SMILES |

CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

SMILES canónico |

CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-2-yl] benzoate](/img/structure/B8050965.png)

![2-[[3,12-Dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8050988.png)

![L-Alaninamide,N-[2-[2-(hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-L-alanyl-N-(2-aminoethyl)-](/img/structure/B8050996.png)

![1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B8051015.png)

![(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B8051025.png)

![3-Quinolinecarboxylic acid,7-[(7S)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-, hydrate (2:3)](/img/structure/B8051033.png)